molecular formula C23H20N2O6 B554487 Z-D-Phe-onp CAS No. 2578-85-0

Z-D-Phe-onp

Cat. No. B554487
CAS RN: 2578-85-0
M. Wt: 420,4 g/mole
InChI Key: TVENQUPLPBPLGU-OAQYLSRUSA-N
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Description

Z-D-Phe-onp, also known as 4-Nitrophenyl N-[(benzyloxy)carbonyl]-L-phenylalaninate, is a chemical compound with the molecular formula C23H20N2O6 . It has an average mass of 420.415 Da and a monoisotopic mass of 420.132141 Da . It is used for research and development purposes .


Molecular Structure Analysis

Z-D-Phe-onp has a complex molecular structure. It consists of 23 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 6 oxygen atoms . The compound has one defined stereocentre .


Physical And Chemical Properties Analysis

Z-D-Phe-onp has a density of 1.3±0.1 g/cm³ . Its boiling point is 626.2±55.0 °C at 760 mmHg . The compound has a molar refractivity of 112.3±0.3 cm³ . It has 8 hydrogen bond acceptors, 1 hydrogen bond donor, and 10 freely rotating bonds . Its polar surface area is 110 Ų .

Scientific Research Applications

  • Mechanism of Inhibition of Viral and Vesicle Membrane Fusion : Z-D-Phe-ONp has been investigated for its role in inhibiting membrane fusion. Studies show that this peptide can penetrate phospholipid bilayers without strongly perturbing their properties, but it does affect the properties of highly curved bilayers. This indicates its potential use in studying membrane dynamics and in the development of antiviral therapies (Yeagle et al., 1992).

  • Rapid Inactivation of Cathepsin L : Research has shown that derivatives of Z-D-Phe, such as Z-Phe-PheCHN2 and Z-Phe-AlaCHN2, react rapidly with cathepsin L, an enzyme implicated in various cellular processes including apoptosis and protein degradation. This suggests its utility in studying enzymatic activity and potential in developing enzyme inhibitors (Kirschke & Shaw, 1981).

  • Substrate Specificity of an Actively Assembling Amyloid Catalyst : In the presence of Zn2+, the peptide Ac-IHIHIQI-NH2 showed enhanced selectivity for hydrophobic p-nitrophenyl ester substrates, including Z-L-Phe-ONp, during self-assembly. This research provides insights into interactions between substrates and assembling peptides, which is valuable for the de novo design of catalysts (Heier et al., 2017).

  • Lipase-Catalyzed Peptide Synthesis Using Z-Amino Acid Esters : Z-D-Phe-OEt, a derivative of Z-D-Phe-ONp, was used as an ester substrate in lipase-catalyzed peptide synthesis. This research contributes to understanding the enzymatic synthesis of peptides, which has implications in pharmaceutical development and protein engineering (Kawashiro et al., 1993).

Safety And Hazards

In case of inhalation, move the victim into fresh air and give artificial respiration if necessary . If it comes into contact with skin, remove contaminated clothing immediately and wash off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water and do not induce vomiting . Always seek medical attention if symptoms persist . Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires involving this chemical .

Future Directions

Z-D-Phe-onp is currently used for research and development . It’s available for purchase from various biochemical suppliers . As research progresses, new applications and uses for this compound may be discovered.

properties

IUPAC Name

(4-nitrophenyl) (2R)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O6/c26-22(31-20-13-11-19(12-14-20)25(28)29)21(15-17-7-3-1-4-8-17)24-23(27)30-16-18-9-5-2-6-10-18/h1-14,21H,15-16H2,(H,24,27)/t21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVENQUPLPBPLGU-OAQYLSRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401173923
Record name N-[(Phenylmethoxy)carbonyl]-D-phenylalanine 4-nitrophenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401173923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-D-Phe-onp

CAS RN

2578-85-0
Record name N-[(Phenylmethoxy)carbonyl]-D-phenylalanine 4-nitrophenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2578-85-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(Phenylmethoxy)carbonyl]-D-phenylalanine 4-nitrophenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401173923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
JL Heier, DJ Mikolajczak, C Böttcher… - Peptide Science, 2017 - Wiley Online Library
… In addition to substrate selectivity, both forms of Ac-IHIHIQI-NH 2 were tested for enantioselectivity using ZD-Phe-ONp and Boc-D-Asn-ONp as substrates (see Supporting Information). …
Number of citations: 13 onlinelibrary.wiley.com
Y Fukushima - Bulletin of the Chemical Society of Japan, 1996 - journal.csj.jp
… -D-phenylalanine p-nitrophenyl ester (ZD-Phe-ONp) were of high purity, commercially available, … The substrates: pnitrophenyl acetate, ZL-Phe-ONp and ZD-Phe-ONp were dissolved in …
Number of citations: 13 www.journal.csj.jp
MC Cleij, W Drenth, RJM Nolte - The Journal of Organic …, 1991 - ACS Publications
Chiral p-nitrophenyl esters derived from the amino acid phenylalanine are cleaved by histidine-containing dipeptides at a micellar interface. High enantioselectivities (up to &L/* D= 30.4 …
Number of citations: 34 pubs.acs.org
SV Burov, SV Nikolaev, MP Smironova… - Chemistry of Natural …, 1982 - Springer
… The solvent was evaporated off, and the residue was dissolved in DMF and treated with 0.2 ml (0.02 mmole) of 0.i N HCI and 0.083 g (0.02 mmole) of ZD-Phe-ONP. After 5 days, the …
Number of citations: 1 link.springer.com
HON DCCI - Wissenschaftliche Beiträge: R, 1983 - Abt. Wissenschaftspublizistik der …
Number of citations: 0
上岡龍一, 矢野嘉宏, 内山秀直, 小山裕喜… - 日本化学会誌(化学と …, 1992 - jstage.jst.go.jp
6 δ 樹1軌 Page 1 日化,1992,Nα3 上岡0矢 野0内 山i小 山 ・迫 口 ・加藤:ラ セ ミ体エステル基質の不斉加水分解反応 と制御 255 論 文一 (日 本化 学会 誌1992,(3)yP255~260) ◎…
Number of citations: 5 www.jstage.jst.go.jp
JL Heier - 2016 - refubium.fu-berlin.de
… In a separate study, poly(DLHLSL) was also found to exhibit selectivity (E = 1.5) of N-benzyloxycarbonyl-L-phenylalanine p-nitrophenyl ester (ZLPhe-ONp) over ZD-Phe-ONp.This was …
Number of citations: 2 refubium.fu-berlin.de

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